molecular formula C12H10BrN B3290778 5-Bromo-2-(4-methylphenyl)pyridine CAS No. 867380-38-9

5-Bromo-2-(4-methylphenyl)pyridine

Cat. No.: B3290778
CAS No.: 867380-38-9
M. Wt: 248.12 g/mol
InChI Key: JLFGIBVWTIXPSX-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylphenyl)pyridine: is an organic compound with the molecular formula C12H10BrN It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 4-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylphenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-bromo-2-chloropyridine and 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions generally include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-methylphenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in further Suzuki-Miyaura coupling reactions to form more complex biaryl compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran)

    Coupling Reactions: Boronic acids or esters, palladium catalysts, bases (e.g., sodium carbonate), solvents (e.g., dimethylformamide)

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with palladium on carbon)

Major Products:

    Substitution Reactions: Substituted pyridine derivatives

    Coupling Reactions: Biaryl compounds

    Oxidation Reactions: Pyridine N-oxides

    Reduction Reactions: Dehalogenated pyridine derivatives

Scientific Research Applications

Chemistry: 5-Bromo-2-(4-methylphenyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique structural features make it suitable for applications in electronic and optoelectronic devices.

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 2-(4-Methylphenyl)pyridine
  • 5-Bromo-2-phenylpyridine

Comparison: 5-Bromo-2-(4-methylphenyl)pyridine is unique due to the presence of both a bromine atom and a 4-methylphenyl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions. Compared to 5-Bromo-2-methylpyridine, the additional phenyl group in this compound enhances its potential for π-π interactions and increases its molecular complexity. Similarly, compared to 2-(4-Methylphenyl)pyridine, the presence of the bromine atom in this compound provides additional sites for functionalization and reactivity.

Properties

IUPAC Name

5-bromo-2-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFGIBVWTIXPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677950
Record name 5-Bromo-2-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867380-38-9
Record name 5-Bromo-2-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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